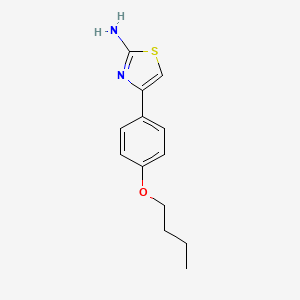

4-(4-Butoxyphenyl)-1,3-thiazol-2-amine

Description

Significance of the 1,3-Thiazole Heterocycle in Organic and Medicinal Chemistry

The 1,3-thiazole is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom, which has become a cornerstone scaffold in the fields of organic and medicinal chemistry. mdpi.com Its structural prominence is evident from its presence in a wide array of natural products, most notably Vitamin B1 (Thiamine), and in the core of numerous synthetic drugs. Marketed pharmaceuticals containing the thiazole (B1198619) moiety span a vast range of therapeutic classes, including antimicrobials (e.g., Sulfathiazole), antiretrovirals (e.g., Ritonavir), anticancer agents (e.g., Dasatinib), and non-steroidal anti-inflammatory drugs (e.g., Meloxicam). mdpi.comfrontiersin.org

The widespread utility of the thiazole ring stems from its unique electronic properties and its ability to act as a versatile pharmacophore. It is a stable aromatic system that can engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets like enzymes and receptors. nih.gov Furthermore, the thiazole nucleus offers multiple sites for chemical modification, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of derivative compounds to optimize their biological activity and drug-like characteristics. mdpi.com

Overview of Structure-Function Relationships in Thiazole-Based Scaffolds

For example, studies on 4-aryl-1,3-thiazol-2-amine derivatives have shown that substituents on the aryl ring can dramatically alter their biological effects. Electron-donating groups, such as alkoxy moieties, or electron-withdrawing groups, like halogens, can modulate the electronic distribution of the entire molecule, thereby affecting its binding affinity and efficacy. nih.govnih.gov The variation of these substituents has led to the development of thiazole derivatives with potent and selective activities, including antiproliferative effects against cancer cell lines, inhibition of key enzymes in inflammatory pathways like cyclooxygenase (COX), and antimicrobial activity against resistant pathogens. nih.govnih.govnih.gov

Rationale for Investigating 4-(4-Butoxyphenyl)-1,3-thiazol-2-amine: A Case Study in Chemical Biology

The specific compound, this compound, serves as a compelling case study in chemical biology. The rationale for its investigation is built upon the established pharmacological importance of the 4-aryl-2-aminothiazole scaffold. The structure combines three key features:

The 2-Aminothiazole (B372263) Core: A proven pharmacophore associated with a wide range of biological activities. mdpi.com

The Phenyl Ring at C4: This provides a rigid scaffold for orienting the molecule within a biological target's binding site.

The para-Butoxy Group: The four-carbon alkoxy chain significantly increases the lipophilicity of the molecule compared to smaller methoxy (B1213986) or ethoxy analogs. This modification can enhance membrane permeability and influence pharmacokinetic properties such as absorption and distribution.

The investigation into this particular molecule is driven by the hypothesis that the butoxy substituent could optimize interactions with hydrophobic pockets in target enzymes or receptors, potentially leading to enhanced potency or a novel activity profile. Its structural similarity to known kinase inhibitors, tubulin polymerization inhibitors, and anti-inflammatory agents makes it a prime candidate for screening in these therapeutic areas. nih.govnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-butoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-2-3-8-16-11-6-4-10(5-7-11)12-9-17-13(14)15-12/h4-7,9H,2-3,8H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEKDJJUGHGITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 4 4 Butoxyphenyl 1,3 Thiazol 2 Amine

Synthetic Routes and Reaction Mechanisms

The most direct and widely employed method for the synthesis of 4-aryl-1,3-thiazol-2-amines is the Hantzsch Thiazole (B1198619) Synthesis . This classical condensation reaction provides an efficient route to the thiazole core in high yields. The synthesis of 4-(4-Butoxyphenyl)-1,3-thiazol-2-amine involves two primary steps:

Step 1: Synthesis of the α-haloketone intermediate, 2-bromo-1-(4-butoxyphenyl)ethanone. The starting material, 4-butoxyacetophenone, is first synthesized by the Williamson ether synthesis from 4-hydroxyacetophenone and 1-bromobutane. Subsequently, the 4-butoxyacetophenone undergoes α-bromination. This is typically achieved by reacting the ketone with a brominating agent such as bromine (Br₂) in a suitable solvent like chloroform (B151607) or acetic acid, often with catalytic acid.

Step 2: Hantzsch condensation to form the thiazole ring. The resulting α-bromoketone, 2-bromo-1-(4-butoxyphenyl)ethanone, is then reacted with thiourea (B124793) in a solvent such as ethanol (B145695). The reaction is typically heated to reflux to facilitate the condensation.

The mechanism of the Hantzsch synthesis begins with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the bromoketone in an Sₙ2 reaction, displacing the bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon of the ketone. The final step is a dehydration reaction, which results in the formation of the stable, aromatic 2-amino-4-(4-butoxyphenyl)thiazole ring. The reaction mixture is often neutralized with a mild base, such as sodium carbonate, to deprotonate the product and facilitate its precipitation.

Purification and Structural Elucidation Techniques

Following the synthesis, the crude product is typically purified to remove unreacted starting materials and byproducts. The primary method of purification is recrystallization from a suitable solvent, commonly ethanol or an ethanol/water mixture, which yields the product as a crystalline solid. For higher purity, column chromatography on silica (B1680970) gel may be employed.

The definitive structure of this compound is confirmed using a combination of modern spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the different types of protons in the molecule, such as those on the aromatic rings, the butoxy chain, the thiazole ring, and the amino group. ¹³C NMR spectroscopy confirms the carbon framework of the molecule.

Infrared (IR) Spectroscopy: IR analysis helps to identify key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H bonds of the aromatic and aliphatic parts, C=N and C=C bonds within the aromatic rings, and the C-O-C stretch of the ether linkage.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, confirming its elemental composition (C₁₃H₁₆N₂OS).

Advanced Spectroscopic and Structural Characterization of 4 4 Butoxyphenyl 1,3 Thiazol 2 Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and spatial arrangement of atoms.

For a compound like 4-(4-Butoxyphenyl)-1,3-thiazol-2-amine, ¹H NMR spectroscopy would be used to identify all unique proton signals. The butoxy group would show characteristic signals for its methyl (CH₃), and three methylene (B1212753) (CH₂) groups, typically in the upfield region of the spectrum. The aromatic protons on the phenyl ring would appear as distinct doublets in the downfield region, and a singlet would be expected for the lone proton on the thiazole (B1198619) ring. universalprint.org The amine (NH₂) protons would likely appear as a broad singlet. chemijournal.com

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and provides insight into their hybridization and chemical environment. For 4-aryl-thiazole derivatives, the carbon atoms of the thiazole ring typically resonate at characteristic chemical shifts, with the C2 carbon (bearing the amino group) being the most downfield. chemijournal.comrsc.org The carbons of the butoxy group would appear in the upfield region, while the aromatic carbons would be found in the mid-to-downfield region of the spectrum. rsc.org

Illustrative NMR Data for a Related Compound: 2-Amino-4-(4-bromophenyl)thiazole universalprint.org

| Nucleus | Technique | Observed Chemical Shifts (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H | NMR Spectroscopy | 4.9 (s, 2H) | -NH₂ |

| ¹H | 6.7 (s, 1H) | Thiazole-H | |

| ¹H | NMR Spectroscopy | 7.49 - 7.65 (m, 4H) | Aromatic-H |

| ¹³C | 104, 122, 132, 134, 168 | Aromatic & Thiazole Carbons |

Infrared and Mass Spectrometry for Molecular Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental analytical techniques used to confirm molecular identity and structure. IR spectroscopy provides information about the functional groups present in a molecule, while MS determines the molecular weight and can offer insights into the molecular formula and fragmentation patterns.

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds. Specific functional groups absorb at characteristic frequencies. For 4-aryl-1,3-thiazol-2-amine derivatives, key vibrational bands are expected for the N-H stretching of the primary amine (typically around 3100-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1515-1636 cm⁻¹), C=C stretching of the aromatic ring (around 1455-1600 cm⁻¹), and C-S stretching (around 812-1091 cm⁻¹). universalprint.orgchemijournal.comgrowingscience.com The presence of the butoxy group in the target compound would be confirmed by C-H stretching vibrations (around 2850-3000 cm⁻¹) and a strong C-O stretching band (around 1250 cm⁻¹).

Mass Spectrometry (MS): In mass spectrometry, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. The most prominent peak is often the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound (C₁₃H₁₆N₂OS), the expected exact mass would be approximately 248.10 g/mol . High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Illustrative Spectroscopic Data for 2-Amino-4-(4-bromophenyl)thiazole universalprint.org

| Technique | Observed Feature | Assignment |

|---|---|---|

| Infrared (IR) Spectroscopy (cm⁻¹) | 3353 | N-H stretch |

| 1515 | C=N stretch | |

| 1455 | C=C stretch | |

| 1091 | C-S-C vibration | |

| Mass Spectrometry (MS) | m/z = 255 | Molecular Ion Peak [M⁺] |

X-ray Crystallography of this compound and its Derivatives

Analysis of Molecular Conformations in the Solid State

The conformation of a molecule in the solid state is determined by a combination of intramolecular forces (like steric hindrance and electronic effects) and intermolecular packing forces. For 4-aryl-1,3-thiazol-2-amine derivatives, a key conformational parameter is the dihedral angle between the plane of the thiazole ring and the plane of the 4-substituted phenyl ring. nih.gov This angle indicates the degree of twist between the two ring systems. In many reported structures of similar compounds, the two rings are not perfectly coplanar, often exhibiting a slight twist. nih.gov The butoxy chain would likely adopt a low-energy, extended conformation.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal is governed by non-covalent intermolecular interactions. For 2-aminothiazole (B372263) derivatives, hydrogen bonding is a dominant interaction. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the heterocyclic nitrogen atom of the thiazole ring can act as an acceptor. nih.govnih.gov This often leads to the formation of hydrogen-bonded dimers or polymeric chains, which are common supramolecular motifs in these structures. nih.govuq.edu.au

In these dimers, two molecules are typically linked via a pair of N-H···N hydrogen bonds, forming a stable cyclic arrangement. nih.gov Additionally, π-π stacking interactions can occur between the aromatic phenyl rings or between the thiazole and phenyl rings of adjacent molecules, further stabilizing the crystal packing. The butoxy group may engage in weaker van der Waals interactions.

Polymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. The study of polymorphism is crucial, particularly in the pharmaceutical industry. For a molecule like this compound, which possesses both hydrogen bond donors and acceptors, the possibility of forming different hydrogen-bonding networks makes polymorphism likely. nih.gov Different crystallization conditions (e.g., solvent, temperature) could potentially lead to different packing arrangements and thus different polymorphic forms. researchgate.net While no polymorphism has been reported for the title compound, it is a known phenomenon in related thiazole-containing structures. nih.gov

Computational and Theoretical Investigations of 4 4 Butoxyphenyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules like 4-(4-Butoxyphenyl)-1,3-thiazol-2-amine. By solving the Schrödinger equation for the molecule's electrons, DFT can determine various molecular properties that are key to understanding its behavior.

The electronic structure of thiazole (B1198619) derivatives is often investigated to understand their stability and reactivity. For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is vital for predicting how the molecule might interact with biological macromolecules.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

Prediction of Binding Modes and Interaction Energies

Docking simulations can predict the specific binding mode of a ligand within the active site of a target protein. These predictions include the conformation of the ligand and its orientation relative to the amino acid residues of the protein. The simulations also calculate a scoring function, which estimates the binding affinity or interaction energy between the ligand and the target. A lower binding energy generally indicates a more stable complex and a higher affinity.

For derivatives of 4-aryl-1,3-thiazol-2-amine, docking studies have been performed against various targets, including those for antimicrobial and anticancer activities. For instance, studies on similar compounds have shown interactions with the binding pockets of specific enzymes, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Identification of Putative Molecular Targets

One of the significant applications of molecular docking is the identification of potential molecular targets for a given compound. By screening a compound against a panel of known biological targets, it is possible to hypothesize its mechanism of action. For the class of 2-aminothiazoles, docking studies have suggested potential interactions with targets such as bacterial DNA gyrase and various kinases involved in cancer pathways. nih.gov While a specific study on this compound is not cited, the general approach would involve docking this compound against a library of macromolecular targets to identify those with the most favorable binding energies, thus prioritizing them for experimental validation.

Table 1: Example of Molecular Docking Data for Analogous Thiazole Derivatives This table presents hypothetical data based on typical findings for this class of compounds to illustrate the output of molecular docking studies.

| Compound Analog | Putative Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| 4-(4-methoxyphenyl)-1,3-thiazol-2-amine | EGFR Kinase | -8.5 | Met793, Leu718, Cys797 |

| 4-(4-chlorophenyl)-1,3-thiazol-2-amine | DNA Gyrase Subunit B | -7.9 | Asp73, Asn46, Ile78 |

| 4-(4-hydroxyphenyl)-1,3-thiazol-2-amine | VEGFR-2 Kinase | -9.1 | Cys919, Asp1046, Glu885 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Analogs

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is invaluable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.

Development of Predictive Models for Biological Potency

To develop a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

For thiazole derivatives, QSAR models have been developed to predict their efficacy as, for example, antimicrobial or anticancer agents. researchgate.net These models can then be used to predict the potency of new, unsynthesized thiazole analogs, thereby guiding the design of more active compounds.

Identification of Key Pharmacophoric Features

A crucial outcome of QSAR studies is the identification of the key structural features, or pharmacophores, that are essential for a compound's biological activity. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

By analyzing the descriptors that are most influential in the QSAR model, researchers can identify which molecular properties are most important for activity. For the 2-aminothiazole (B372263) scaffold, these features might include the presence of a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the thiazole nitrogen), an aromatic ring system, and specific substituents at the 4-position of the thiazole ring. The butoxy group in this compound, for example, would contribute to the molecule's lipophilicity and could be a key feature in a QSAR model.

Table 2: Key Pharmacophoric Features for Biologically Active Thiazole Analogs This table outlines common pharmacophoric features identified in QSAR studies of similar compounds.

| Pharmacophoric Feature | Description | Potential Contribution to Activity |

| 2-Amino Group | Primary amine on the thiazole ring | Acts as a hydrogen bond donor, crucial for interaction with many biological targets. |

| Thiazole Ring | Five-membered heterocyclic core | Provides a rigid scaffold and contains heteroatoms (N, S) that can participate in interactions. |

| 4-Aryl Substituent | Phenyl group at position 4 | Contributes to hydrophobic interactions and can be substituted to modulate activity. |

| Para-substituent on Aryl Ring | Group at the para-position of the phenyl ring | Influences electronic properties and steric bulk, significantly impacting binding affinity. |

Conformational Analysis and Energy Landscapes

Computational and theoretical investigations into the conformational landscape of this compound are crucial for understanding its three-dimensional structure and flexibility. This, in turn, influences its molecular interactions and properties. Conformational analysis of this molecule primarily focuses on the rotational barriers around the single bonds connecting the phenyl and thiazole rings, as well as the butoxy side chain.

The conformational space of this compound is principally defined by the dihedral angles between the phenyl ring and the thiazole ring, and the orientation of the butoxy group. Density Functional Theory (DFT) is a commonly employed method to explore the potential energy surface (PES) by systematically rotating key dihedral angles and calculating the corresponding energy changes.

For the butoxy group, multiple conformations are possible due to the flexibility of the alkyl chain. The relative energies of these conformers are typically small, suggesting that at room temperature, the butoxy group is likely to be conformationally mobile.

A relaxed potential energy surface scan is a standard computational technique used to map out the energy landscape. This involves systematically changing a specific dihedral angle while allowing the rest of the molecule's geometry to relax to its minimum energy state at each step. The resulting plot of energy versus dihedral angle reveals the low-energy conformations and the energy barriers to interconversion.

While a specific potential energy surface scan for this compound is not available in the reviewed literature, data from similar substituted phenylthiazole derivatives can provide insight into the expected conformational preferences. The following table presents hypothetical, yet representative, data for the rotational barrier between the phenyl and thiazole rings, based on computational studies of related structures.

| Dihedral Angle (Phenyl-Thiazole, degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.8 | Eclipsed (Planar) |

| 30 | 1.5 | Twisted |

| 45 | 0.0 | Most Stable (Twisted) |

| 60 | 1.2 | Twisted |

| 90 | 4.5 | Perpendicular |

The data in the table illustrates that a planar conformation, where the phenyl and thiazole rings are coplanar (0° dihedral angle), is energetically unfavorable due to steric hindrance. The most stable conformation is predicted to be one where the rings are twisted with respect to each other. The energy barrier for rotation through the perpendicular arrangement (90° dihedral angle) is also significant. These rotational barriers are critical in determining the conformational flexibility of the molecule.

Biological and Pharmacological Profile

In Vitro Biological Activities

Derivatives with similar core structures have demonstrated a range of significant in vitro activities. The table below summarizes findings for representative analog compounds.

| Compound Class | Biological Activity | Molecular Target(s) | Representative IC₅₀ Values |

| N,4-diaryl-1,3-thiazol-2-amines | Antiproliferative (Anticancer) | Tubulin Polymerization | 0.36 - 0.86 µM (e.g., against SGC-7901 cells) nih.gov |

| 4-Aryl-thiazol-2-amine Schiff bases | Antimicrobial | Bacterial cell wall/enzyme targets | MICs comparable to standard antibiotics nih.gov |

| 4-(Thiophen-2-yl)thiazol-2-amine derivatives | Anti-inflammatory | COX-1, COX-2, 5-LOX | IC₅₀ values in the low micromolar range frontiersin.org |

| 2-(Pyrimidinylamino)thiazole derivatives | Kinase Inhibition | VEGFR-2, Src family kinases | IC₅₀ values in the nanomolar range nih.govnih.gov |

This table presents data for structurally related analogs, not for this compound itself.

In Vivo Studies and Pharmacological Effects

In vivo studies on closely related thiazole (B1198619) derivatives have confirmed their therapeutic potential. For instance, certain 2-aminothiazole-based kinase inhibitors have shown efficacy in animal models of cancer and inflammation. nih.gov Similarly, anti-inflammatory thiazole compounds have demonstrated the ability to reduce edema in carrageenan-induced paw edema models in rodents, a standard preclinical test for anti-inflammatory agents. frontiersin.org Given its structure, it is plausible that this compound could exhibit similar anti-inflammatory or antiproliferative effects in preclinical models.

Mechanism of Action and Molecular Targets

The molecular mechanisms of action for this class of compounds are diverse.

Anticancer Activity: Many 4-arylthiazole derivatives function as inhibitors of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) site on β-tubulin, they disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Kinase Inhibition: The 2-aminothiazole (B372263) scaffold is a key component of several potent kinase inhibitors, including the FDA-approved drug Dasatinib. nih.gov These compounds typically bind to the ATP-binding pocket of kinases, such as Src family kinases or VEGFR-2, preventing the phosphorylation of downstream substrates and interrupting signaling pathways crucial for cancer cell proliferation and angiogenesis. nih.govnih.gov

Anti-inflammatory Activity: The anti-inflammatory effects of thiazole derivatives are often attributed to the inhibition of enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. frontiersin.orgnih.gov

Conclusion

4-(4-Butoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic compound with significant potential for investigation in medicinal chemistry and chemical biology. Its synthesis is readily achievable through the well-established Hantzsch thiazole (B1198619) synthesis. The molecule's physicochemical properties, particularly its high lipophilicity, suggest favorable characteristics for interacting with biological systems. While direct biological data for this specific compound is sparse, the extensive research on structurally related 2-aminothiazoles provides a strong rationale for its exploration as a potential anticancer, anti-inflammatory, or antimicrobial agent. Future research should focus on its targeted synthesis and comprehensive screening to fully elucidate its pharmacological profile and potential therapeutic applications.

Future Directions and Research Perspectives

Design and Synthesis of Advanced Thiazole (B1198619) Analogs with Enhanced Specificity

The future development of 4-(4-Butoxyphenyl)-1,3-thiazol-2-amine hinges on the rational design and synthesis of advanced analogs with improved potency and target specificity. Structure-activity relationship (SAR) studies on similar 2-amino-4-arylthiazole scaffolds have provided a roadmap for strategic molecular modifications. nih.govnih.gov Key areas for derivatization include the butoxyphenyl ring, the thiazole core, and the 2-amino group.

Modifications to the Butoxyphenyl Moiety: The alkoxy chain length and position on the phenyl ring are critical determinants of activity. Altering the butoxy group to other alkoxy chains of varying lengths or branching patterns could optimize hydrophobic interactions with target proteins. Furthermore, introducing diverse substituents (e.g., halogens, nitro, or methyl groups) on the phenyl ring can modulate the electronic properties and binding affinity of the molecule. nih.govtandfonline.com

Derivatization of the 2-Amino Group: The 2-amino group is a prime site for modification to enhance biological activity and selectivity. Acylation to form amides, reaction with isocyanates to yield urea (B33335) derivatives, or condensation with aldehydes to form Schiff bases are common strategies. mdpi.com These modifications can introduce new hydrogen bonding sites or bulky groups that can lead to more specific interactions with biological targets. For instance, N-acetylation has been shown to significantly increase the binding affinity of some thiazole derivatives for their targets.

Alterations to the Thiazole Scaffold: While the thiazole ring is often considered a stable core, modifications such as introducing substituents at the C5 position could be explored. Bromination at this position has been shown to increase the bioactivity of some 2-amino-4-arylthiazoles. researchgate.net

The synthesis of these new analogs can be achieved through established methods, such as the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone (e.g., 2-bromo-1-(4-butoxyphenyl)ethan-1-one) with a thiourea (B124793) derivative. tandfonline.com Microwave-assisted synthesis can offer a more efficient and environmentally friendly alternative to conventional heating methods. tandfonline.comresearchgate.net

| Modification Site | Proposed Modification | Rationale for Enhanced Specificity | Potential Biological Target |

|---|---|---|---|

| Butoxy Chain | Varying chain length (propoxy, pentoxy) | Optimize hydrophobic interactions in binding pockets. | Kinases, Tubulin |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -F, -Cl) | Alter electronic distribution and improve binding affinity. | Enzymes (e.g., 5-LOX), Receptors |

| 2-Amino Group | Acylation to form various amides | Introduce hydrogen bond donors/acceptors for specific interactions. | Tubulin, Hec1/Nek2 protein complex |

| 2-Amino Group | Formation of Schiff bases with aromatic aldehydes | Increase molecular size and planarity for enhanced target engagement. | Estrogen Receptors |

| Thiazole C5-Position | Bromination | Enhance overall bioactivity and potential for new interactions. | Giardia intestinalis targets |

Integration of this compound with Nanomaterials for Biomedical Applications (e.g., Surface Modification of Magnetic Nanoparticles)

The convergence of nanotechnology and medicine offers exciting opportunities for enhancing the delivery and efficacy of therapeutic agents. Integrating this compound with nanomaterials, particularly superparamagnetic iron oxide nanoparticles (SPIONs), could lead to novel biomedical applications. researchgate.net Surface modification of these nanoparticles is crucial to ensure biocompatibility and provide anchor points for drug conjugation. nih.gov

A promising approach involves the functionalization of SPIONs with a thiazole derivative. For instance, magnetic nanoparticles have been successfully coated with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, a close analog of the subject compound, demonstrating the feasibility of this strategy. nanomedicine-rj.com The process typically involves synthesizing the magnetic nanoparticles via co-precipitation, followed by surface coating with the thiazole compound. nanomedicine-rj.comnih.gov The resulting functionalized nanoparticles can then be characterized by techniques such as SEM, XRD, and EDXRF to confirm their size, structure, and composition. nanomedicine-rj.com

These thiazole-functionalized magnetic nanoparticles could be developed for:

Targeted Drug Delivery: By applying an external magnetic field, the nanoparticles can be guided to a specific site in the body, such as a tumor, thereby concentrating the therapeutic agent where it is needed most and reducing systemic side effects. researchgate.net

Hyperthermia Treatment: SPIONs can generate heat when subjected to an alternating magnetic field, a property that can be exploited to selectively destroy cancer cells.

Medical Imaging: Functionalized SPIONs can serve as contrast agents in Magnetic Resonance Imaging (MRI) to improve the diagnosis of diseases. nih.gov

Bioremediation: Thiazole-grafted magnetic chitosan (B1678972) nanoparticles have shown high efficiency in removing heavy metal ions like cadmium from contaminated water, suggesting potential environmental applications. mdpi.comresearchgate.net

The 2-amino group of this compound provides a convenient handle for covalent attachment to the surface of nanoparticles, which may be pre-functionalized with groups like carboxylic acids or aldehydes. nih.gov

Further Mechanistic Elucidation of Biological Actions in Cellular Systems

While the broad biological potential of 2-aminothiazoles is recognized, the specific cellular mechanisms of action for this compound remain to be fully elucidated. mdpi.comresearchgate.net Future research should focus on identifying its precise molecular targets and downstream signaling pathways. Based on studies of structurally similar compounds, several potential mechanisms can be hypothesized and investigated:

Tubulin Polymerization Inhibition: A series of N,4-diaryl-1,3-thiazol-2-amines have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Investigating whether this compound shares this mechanism could position it as a potential anticancer agent. nih.gov

Kinase Inhibition: The 2-aminothiazole (B372263) scaffold is present in clinically approved kinase inhibitors like Dasatinib. nih.gov Screening this compound against a panel of kinases, such as Aurora kinases which are implicated in tumor growth, could reveal novel anticancer activities. acs.org

Enzyme Inhibition: Derivatives of 2-amino-4-aryl thiazole have been shown to inhibit human 5-lipoxygenase (5-LOX), an important enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation. tandfonline.comrsc.org This suggests a potential anti-inflammatory role for the compound.

Interaction with Structural Proteins: Certain 2-aminothiazole-flavonoid hybrids have demonstrated a high affinity for the Tau protein, inhibiting its fibrillation. nih.gov Given the role of Tau in neurodegenerative diseases and its expression in some cancers like glioblastoma, exploring the interaction of this compound with Tau is a worthwhile endeavor. nih.gov

| Potential Target | Cellular Process | Therapeutic Implication | Investigative Approach |

|---|---|---|---|

| Tubulin | Microtubule dynamics, cell division | Anticancer | Tubulin polymerization assays, cell cycle analysis |

| Aurora Kinases | Cell proliferation | Anticancer (e.g., breast cancer) | Kinase inhibition assays, Western blotting |

| 5-Lipoxygenase (5-LOX) | Leukotriene biosynthesis | Anti-inflammatory | Enzyme activity assays |

| Hec1/Nek2 Protein Complex | Cell proliferation | Anticancer | Co-immunoprecipitation, protein-protein interaction assays |

| Tau Protein | Microtubule stability, protein aggregation | Neurodegenerative diseases, Glioblastoma | Binding assays, fibrillation inhibition studies |

Exploration of New Therapeutic Areas Based on In Silico Predictions

Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activities of compounds and identifying new therapeutic opportunities. nih.govniscair.res.in Applying these in silico methods to this compound and its virtual derivatives can guide future experimental work.

QSAR Studies: QSAR models can establish a mathematical relationship between the structural features of a series of 2-aminothiazole derivatives and their biological activity. nih.gov By analyzing existing data for similar compounds, models can be built to predict the activity of new, unsynthesized analogs of this compound. Such studies have successfully identified key molecular descriptors correlated with anti-giardial and antioxidant activities in this class of compounds. researchgate.netexcli.de This approach can prioritize the synthesis of analogs with the highest predicted potency.

Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of this compound to the active sites of various biological targets. rjeid.com This can help to identify potential new therapeutic areas. For example, docking studies have suggested that 2-aminothiazole derivatives may act as:

Anticancer Agents: By targeting proteins like the estrogen receptor-α in breast cancer, Hec1/Nek2, or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). acs.orgnih.govnih.govmdpi.com

Antimicrobial Agents: By inhibiting essential bacterial enzymes. dntb.gov.ua

Antioxidants: By interacting with enzymes involved in oxidative stress. derpharmachemica.com

These in silico predictions, while needing experimental validation, provide a cost-effective and rapid method to screen for new potential applications of this compound, expanding its therapeutic horizon beyond its initially identified activities. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Butoxyphenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted thioureas with α-haloketones. For example, reacting 4-butoxyaniline derivatives with thiocyanates in acidic media (e.g., HOAc) followed by bromination (Br₂ in HOAc) yields the thiazole core . Optimization includes adjusting stoichiometric ratios (e.g., KSCN:Br₂ = 1:1.2) and reaction time (12–24 hours under reflux). Solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C) significantly affect yields, with reported yields ranging from 47% to 56% under controlled conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π contacts). Data refinement with SHELXL97 ensures accuracy (R factor < 0.05) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and thiazole C2-amine (δ 5.2 ppm).

- FT-IR : Confirm N–H stretching (3300–3500 cm⁻¹) and C=S vibrations (690–710 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and what functional is recommended?

- Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are optimal for balancing accuracy and computational cost. Basis sets such as 6-31G(d,p) model molecular orbitals and HOMO-LUMO gaps. Exact exchange terms (e.g., 20% Hartree-Fock inclusion) improve thermochemical predictions (e.g., atomization energies with <3 kcal/mol deviation from experimental data) . Solvent effects (PCM model) and dispersion corrections (D3-BJ) enhance reliability for biological applications.

Q. How can contradictions between experimental crystallographic data and computational models be resolved?

- Methodological Answer : Discrepancies often arise from neglected crystal packing forces in gas-phase DFT calculations. To address this:

- Periodic boundary conditions (PCE) : Use CASTEP or VASP to simulate crystal environments, incorporating van der Waals interactions .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., % contribution of H⋯H, C⋯Cl interactions) to validate experimental data .

- Multipole refinement : Apply high-resolution SCXRD data (θmax > 50°) to model electron density distributions, reducing R-factor gaps .

Q. What strategies are used to design derivatives of this compound with enhanced bioactivity, and how is their efficacy validated?

- Methodological Answer :

- Scaffold modification : Introduce electron-withdrawing groups (e.g., –CF₃, –NO₂) at the 4-position of the phenyl ring to modulate electron density and binding affinity .

- Schiff base formation : Condense the C2-amine with aldehydes (e.g., 4-(dimethylamino)benzaldehyde) to form imine derivatives. These are characterized via SCXRD to confirm planarity and π-π stacking .

- Biological validation :

- Enzyme inhibition assays : Test derivatives against target enzymes (e.g., Pseudomonas aeruginosa virulence factors) using IC₅₀ measurements .

- Molecular docking : AutoDock Vina predicts binding modes, with validation via MD simulations (NAMD/GROMACS) to assess stability over 100 ns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.